Morphinan-6-ol, 4,5-epoxy-N-methyl-, (5alpha 6beta-
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Overview
Description
7,8-Dihydro-3-desoxymorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to morphine but lacks the 6-hydroxyl group and the 7,8 double bond, which are reduced in this compound. This modification results in a compound with potent analgesic properties, often used in medical settings for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-3-desoxymorphine typically starts from α-chlorocodide, which is obtained by treating codeine with thionyl chloride. The α-chlorocodide is then subjected to catalytic reduction to yield dihydrodesoxycodeine. Finally, demethylation of dihydrodesoxycodeine produces 7,8-dihydro-3-desoxymorphine .
Industrial Production Methods
Industrial production of 7,8-dihydro-3-desoxymorphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to optimize the reaction efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-3-desoxymorphine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further reduction can modify the existing functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
7,8-Dihydro-3-desoxymorphine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use it to investigate the biological pathways and mechanisms of opioid action.
Medicine: It serves as a model compound for developing new analgesics with improved efficacy and reduced side effects.
Industry: The compound is used in the pharmaceutical industry for the synthesis of other opioid derivatives.
Mechanism of Action
7,8-Dihydro-3-desoxymorphine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to analgesia and sedation. The binding of the compound to these receptors inhibits the release of neurotransmitters, reducing the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Morphine: The parent compound from which 7,8-dihydro-3-desoxymorphine is derived.
Dihydromorphine: Another semi-synthetic opioid with a similar structure but different pharmacological properties.
Desomorphine: A closely related compound with similar analgesic effects but different side effect profiles
Uniqueness
7,8-Dihydro-3-desoxymorphine is unique due to its specific structural modifications, which result in a potent analgesic with a rapid onset of action and relatively short duration. These properties make it particularly useful in clinical settings where quick pain relief is required .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-8-7-17-11-5-6-13(19)16(17)20-14-4-2-3-10(15(14)17)9-12(11)18/h2-4,11-13,16,19H,5-9H2,1H3 |
InChI Key |
OJHQLDQVBAFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=CC=C5)OC3C(CC4)O |
Origin of Product |
United States |
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